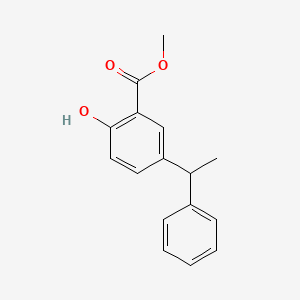
Methyl 2-hydroxy-5-(1-phenylethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-5-(1-phenylethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is derived from benzoic acid and features a phenylethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-5-(1-phenylethyl)benzoate typically involves the esterification of 2-hydroxy-5-(1-phenylethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-5-(1-phenylethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
Methyl 2-hydroxy-5-(1-phenylethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
作用機序
The mechanism of action of methyl 2-hydroxy-5-(1-phenylethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound can undergo various chemical transformations, leading to the formation of active metabolites that exert their effects through different pathways.
類似化合物との比較
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure.
Salicylic acid benzyl ester: Similar structure but with a benzyl group instead of a phenylethyl group.
Phenethyl benzoate: Contains a phenylethyl group but lacks the hydroxyl group.
Uniqueness
Methyl 2-hydroxy-5-(1-phenylethyl)benzoate is unique due to the presence of both hydroxyl and phenylethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various research and industrial fields.
特性
CAS番号 |
74409-56-6 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
methyl 2-hydroxy-5-(1-phenylethyl)benzoate |
InChI |
InChI=1S/C16H16O3/c1-11(12-6-4-3-5-7-12)13-8-9-15(17)14(10-13)16(18)19-2/h3-11,17H,1-2H3 |
InChIキー |
FDZKVJFBDGJRIO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


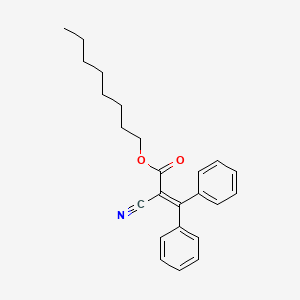
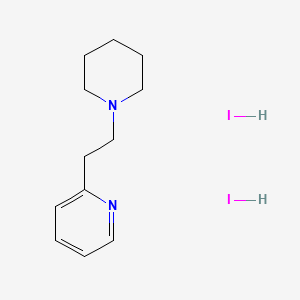

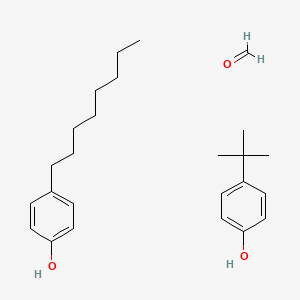


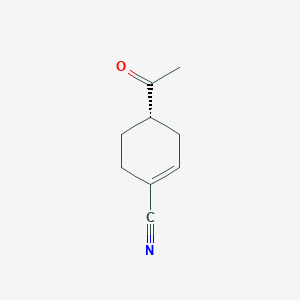
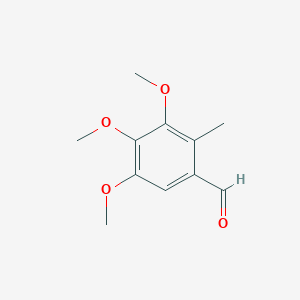
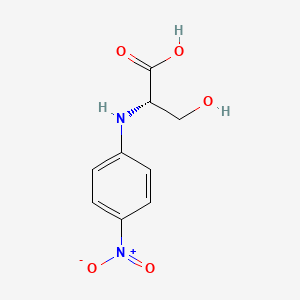
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)

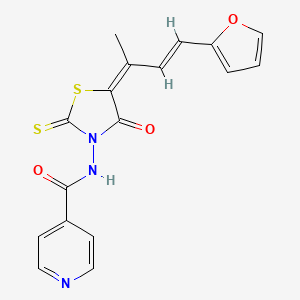
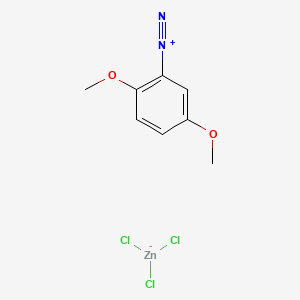
![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
